5,6-difluoro-1H-benzimidazole-2-thiol
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Description
5,6-difluoro-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C7H4F2N2S and its molecular weight is 186.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities 5,6-Difluoro-1H-benzimidazole-2-thiol and its derivatives are synthesized for various biological and chemical applications. The synthesis involves multiple steps, including reactions with chloroacetic acid, acetic anhydride, and piperazine derivatives, leading to compounds with promising antiinflammatory activities. These synthesized compounds have been evaluated in models like the carrageenan-induced rat paw edema to determine their antiinflammatory effectiveness (Ganji & Agrawal, 2020).
Antimicrobial and Antifungal Activities Novel bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiol derivatives, including those synthesized from 5-difluoromethoxy bis-propargyl substituted benzimidazole-2-thiols, have shown significant antimicrobial activity. These compounds were synthesized using "click chemistry" and demonstrated promising results against various microbial strains in molecular docking studies (Aparna et al., 2020).
Corrosion Inhibition Benzimidazole derivatives are also explored for their corrosion inhibition properties for metals in acidic solutions. The studies include the synthesis of specific benzimidazole derivatives and their evaluation as corrosion inhibitors for mild steel in HCl solution. These inhibitors have shown to significantly reduce corrosion rates, demonstrating mixed-type inhibition behavior and adhering to the Langmuir adsorption isotherm (Yadav et al., 2013).
Photovoltaic Properties Research into benzimidazole-based copolymers incorporating fluorine atoms, like 5,6-difluoro-2,2-dimethyl-2H-benzo[d]imidazole, has been conducted to improve the photovoltaic properties of organic photovoltaic cells (OPVs). The introduction of electron-withdrawing fluorine atoms aims to achieve deeper HOMO levels and higher VOC, enhancing the polymer's performance in OPVs (Song et al., 2016).
Properties
IUPAC Name |
5,6-difluoro-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVMMWAWALXDSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443369 |
Source
|
Record name | 5,6-difluoro-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123470-47-3 |
Source
|
Record name | 5,6-difluoro-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.